molecular formula C8H8Br2N2 B1532587 6-(Bromomethyl)-1H-indazole hydrobromide CAS No. 368426-63-5

6-(Bromomethyl)-1H-indazole hydrobromide

Cat. No. B1532587
M. Wt: 291.97 g/mol
InChI Key: DTGUIYRXOJYJLA-UHFFFAOYSA-N
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Description

“6-(Bromomethyl)pteridine-2,4-diamine hydrobromide” is a compound that has been used in the synthesis of various biologically relevant compounds . It’s a yellow to brown solid with a molecular weight of 335.99 .


Synthesis Analysis

The synthesis of “6-(Bromomethyl)pteridine-2,4-diamine hydrobromide” involves the conversion of “2-amino-6-(bromomethyl)-4(1H)-pteridinone hydrobromide” through treatment with hydrobromic acid .


Molecular Structure Analysis

The InChI code for “6-(Bromomethyl)pteridine-2,4-diamine hydrobromide” is 1S/C7H7BrN6.BrH/c8-1-3-2-11-6-4 (12-3)5 (9)13-7 (10)14-6;/h2H,1H2, (H4,9,10,11,13,14);1H .


Chemical Reactions Analysis

“6-(Bromomethyl)pteridine-2,4-diamine hydrobromide” undergoes nucleophilic displacement reactions to produce a variety of pteridine derivatives.


Physical And Chemical Properties Analysis

“6-(Bromomethyl)pteridine-2,4-diamine hydrobromide” is a yellow to brown solid . It has a molecular weight of 335.99 .

Safety And Hazards

While specific safety data for “6-(Bromomethyl)-1H-indazole hydrobromide” is not available, related compounds like “4-(Bromomethyl)pyridine hydrobromide” are considered hazardous. They can cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

6-(bromomethyl)-1H-indazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2.BrH/c9-4-6-1-2-7-5-10-11-8(7)3-6;/h1-3,5H,4H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGUIYRXOJYJLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CBr)NN=C2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679863
Record name 6-(Bromomethyl)-1H-indazole--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Bromomethyl)-1H-indazole hydrobromide

CAS RN

368426-63-5
Record name 6-(Bromomethyl)-1H-indazole--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 1-acetyl-6-(acetoxymethyl)indazole (9.5 g, 41 mmol) (98) in aqueous hydrobromic acid (48% aqueous solution, 20 mL, 177 mmol) was stirred at room temperature for 46 hours. The solid was collected on a Buchner funnel and dried under vacuum for 12 hours. The filtrate was stirred at room temperature for additional 24 hours and more solid was collected. After drying under vacuum, title compound was obtained as a yellow solid (10.0 g, 84%) which was used as such without further purification. MS (electrospray) 211 (M+1 for 79Br), 213 (M+1 for 81Br); 1H N MR (CDCl3) δ4.85 (s, 2H), 7.65 (d, 1H, J=8.4 Hz), 7.78 (d, 1H, J=8.4 Hz), 8.05 (s, 1H), 8.10 (s, 1H).
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Bromomethyl)-1H-indazole hydrobromide
Reactant of Route 2
Reactant of Route 2
6-(Bromomethyl)-1H-indazole hydrobromide
Reactant of Route 3
6-(Bromomethyl)-1H-indazole hydrobromide
Reactant of Route 4
Reactant of Route 4
6-(Bromomethyl)-1H-indazole hydrobromide
Reactant of Route 5
Reactant of Route 5
6-(Bromomethyl)-1H-indazole hydrobromide
Reactant of Route 6
Reactant of Route 6
6-(Bromomethyl)-1H-indazole hydrobromide

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